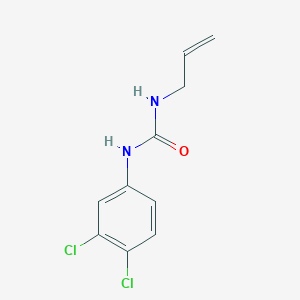
1-Allyl-3-(3,4-dichlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-3-(3,4-dichlorophenyl)urea is a chemical compound with the molecular formula C10H10Cl2N2O and a molecular weight of 245.11 g/mol This compound is part of the urea family and is characterized by the presence of an allyl group and a dichlorophenyl group attached to the urea moiety
Vorbereitungsmethoden
The synthesis of 1-Allyl-3-(3,4-dichlorophenyl)urea typically involves the reaction of 3,4-dichloroaniline with allyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3,4-dichloroaniline} + \text{allyl isocyanate} \rightarrow \text{this compound} ]
The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures .
Analyse Chemischer Reaktionen
1-Allyl-3-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Allyl-3-(3,4-dichlorophenyl)urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Allyl-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and inhibit their activity, leading to alterations in cellular processes. The exact pathways and targets are still under investigation, but it is believed to affect pathways related to cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
1-Allyl-3-(3,4-dichlorophenyl)urea can be compared with other similar compounds, such as:
- 1-Allyl-3-(2,4-dichlorophenyl)urea
- 1-Allyl-3-(2,3-dichlorophenyl)urea
- 1-Allyl-3-(3,5-dichlorophenyl)urea
- 1-Allyl-3-(2,6-dichlorophenyl)urea
These compounds share a similar structure but differ in the position of the chlorine atoms on the phenyl ring. This difference can lead to variations in their chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
26683-64-7 |
|---|---|
Molekularformel |
C10H10Cl2N2O |
Molekulargewicht |
245.10 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)-3-prop-2-enylurea |
InChI |
InChI=1S/C10H10Cl2N2O/c1-2-5-13-10(15)14-7-3-4-8(11)9(12)6-7/h2-4,6H,1,5H2,(H2,13,14,15) |
InChI-Schlüssel |
MGGHRIOQKXURQO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




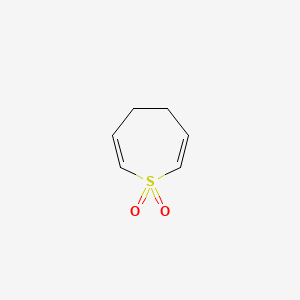
![1-Butyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B11952562.png)
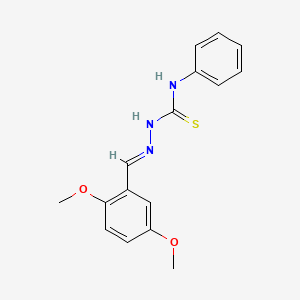
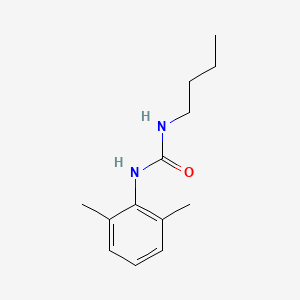

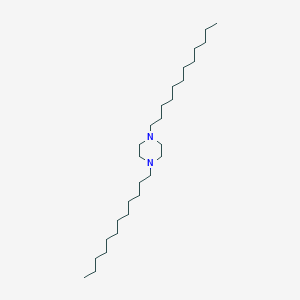
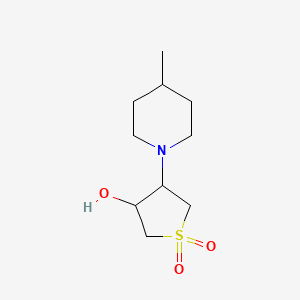
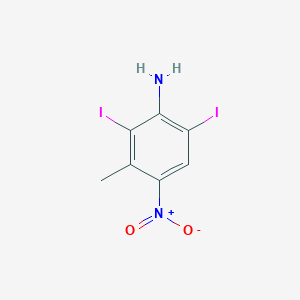
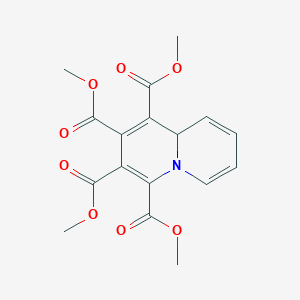

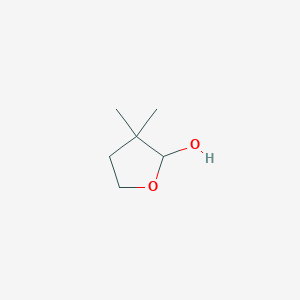
![N'-[(Z)-1-phenylbutylidene]benzohydrazide](/img/structure/B11952613.png)
